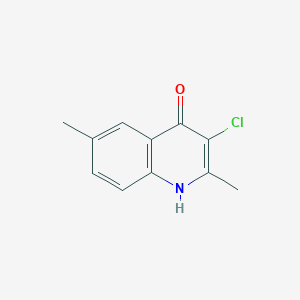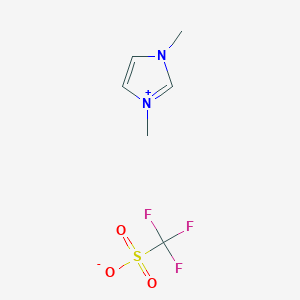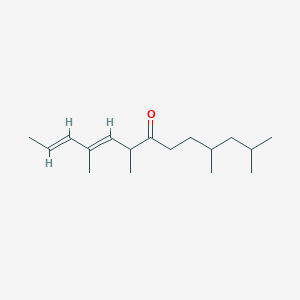
(2E,4E)-4,6,10,12-Tetramethyl-2,4-tridecadien-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-4,6,10,12-Tetramethyl-2,4-tridecadien-7-one, commonly known as Muscalure, is a pheromone that is found in the male housefly. This compound is responsible for attracting female houseflies and is widely used in agricultural and industrial settings to control housefly populations. Muscalure has also been the subject of scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
Muscalure works by mimicking the natural pheromones produced by the male housefly. Female houseflies are attracted to the scent of Muscalure and will follow the scent trail to the source. Once they reach the source, they can be trapped or killed using insecticides.
Biochemical and physiological effects:
Muscalure has been shown to have a variety of biochemical and physiological effects on insects. It can disrupt the mating behavior of houseflies by interfering with their ability to detect natural pheromones. In addition, Muscalure has been shown to have a repellent effect on other insect species, such as mosquitoes and cockroaches.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Muscalure has several advantages for use in lab experiments. It is a natural and environmentally friendly compound that can be easily synthesized or extracted. It is also highly specific to the housefly species, making it a useful tool for studying housefly behavior and physiology. However, Muscalure has some limitations, including its short half-life and potential for degradation in certain environments.
Direcciones Futuras
There are several future directions for research on Muscalure. One area of interest is the potential use of Muscalure in drug delivery systems. Muscalure could be used as a carrier molecule for drugs, allowing for targeted delivery to specific tissues or cells. Another area of interest is the potential use of Muscalure in cancer treatment. Muscalure has been shown to have anti-tumor effects in some studies, and further research could explore its potential for use in cancer therapy. Additionally, further research could be conducted on the ecological impact of Muscalure use in agriculture and industry, as well as its potential for use in controlling other insect species.
Métodos De Síntesis
Muscalure can be synthesized using a variety of methods, including chemical synthesis and biological extraction. Chemical synthesis involves the use of organic chemistry techniques to create the compound from simpler precursor molecules. Biological extraction involves isolating the compound from natural sources, such as the male housefly.
Aplicaciones Científicas De Investigación
Muscalure has been the subject of extensive scientific research due to its potential applications in various fields. In agriculture, Muscalure is used as a natural and environmentally friendly way to control housefly populations. In industry, Muscalure is used as a component in insect traps and baits. In addition, Muscalure has also been studied for its potential use in medical applications, such as drug delivery and cancer treatment.
Propiedades
Número CAS |
121981-51-9 |
|---|---|
Nombre del producto |
(2E,4E)-4,6,10,12-Tetramethyl-2,4-tridecadien-7-one |
Fórmula molecular |
C17H30O |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
(2E,4E)-4,6,10,12-tetramethyltrideca-2,4-dien-7-one |
InChI |
InChI=1S/C17H30O/c1-7-8-14(4)12-16(6)17(18)10-9-15(5)11-13(2)3/h7-8,12-13,15-16H,9-11H2,1-6H3/b8-7+,14-12+ |
Clave InChI |
PZUINMYOGJLKPQ-UHFFFAOYSA-N |
SMILES isomérico |
C/C=C/C(=C/C(C)C(=O)CCC(C)CC(C)C)/C |
SMILES |
CC=CC(=CC(C)C(=O)CCC(C)CC(C)C)C |
SMILES canónico |
CC=CC(=CC(C)C(=O)CCC(C)CC(C)C)C |
Sinónimos |
4,6,10,12-tetramethyl-2,4-tridecadien-7-one 4Me-TDD-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




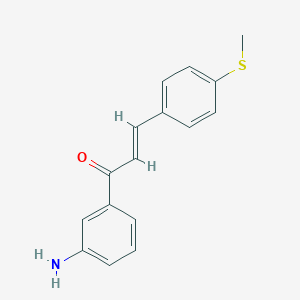
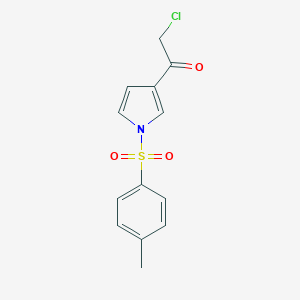

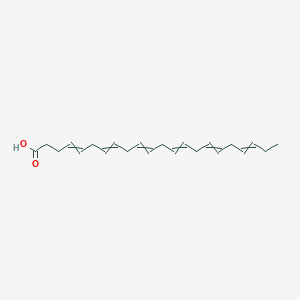
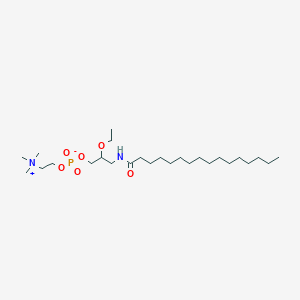

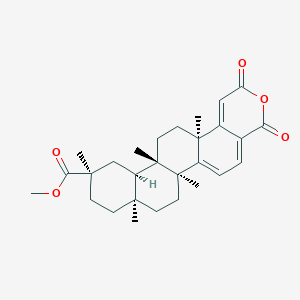

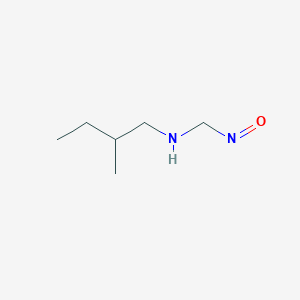
![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)

